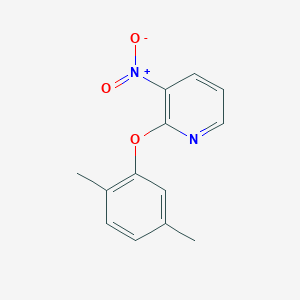
2-(2,5-Dimethylphenoxy)-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethylphenoxy)-3-nitropyridine is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of nitropyridines, including 2-(2,5-Dimethylphenoxy)-3-nitropyridine, exhibit promising anticancer properties. For instance, studies have shown that certain nitropyridine compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
Nitropyridine derivatives have also been investigated for their antimicrobial activity. The presence of the nitro group is crucial for the biological activity of these compounds. Research has demonstrated that these derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. For example, it can be used to synthesize other pyridine derivatives that have enhanced biological activities .
Reactivity and Functionalization
The compound's reactivity can be exploited to create a variety of functionalized products. The introduction of different substituents on the pyridine ring can lead to compounds with tailored properties for specific applications in pharmaceuticals or agrochemicals. The ability to modify the compound through various synthetic pathways enhances its utility in organic chemistry .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the synthesis of several nitropyridine derivatives based on this compound and their evaluation against cancer cell lines. The results indicated that modifications at specific positions on the pyridine ring significantly affected their potency against cancer cells, suggesting a structure-activity relationship that could guide future drug development efforts .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers synthesized a series of nitropyridine derivatives and tested their efficacy against resistant bacterial strains. The findings revealed that certain modifications increased the compounds' antibacterial activity, indicating potential applications in treating infections caused by multidrug-resistant bacteria .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Induction of apoptosis in cancer cells | Effective against multiple cancer cell lines |
| Antimicrobial Properties | Inhibition of bacterial growth | Active against resistant strains |
| Synthetic Intermediates | Used for synthesizing complex organic molecules | Facilitates creation of diverse derivatives |
特性
分子式 |
C13H12N2O3 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC名 |
2-(2,5-dimethylphenoxy)-3-nitropyridine |
InChI |
InChI=1S/C13H12N2O3/c1-9-5-6-10(2)12(8-9)18-13-11(15(16)17)4-3-7-14-13/h3-8H,1-2H3 |
InChIキー |
ICXUNOOWQVIWQL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=CC=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















